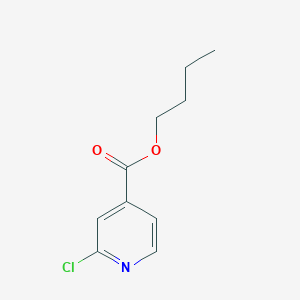

Butyl 2-chloropyridine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl 2-chloropyridine-4-carboxylate (BCPC) is an organic compound that is used as a synthetic intermediate in the production of pharmaceuticals and agrochemicals. BCPC is a colorless, water-soluble, and crystalline solid. It is an important building block in the manufacture of several drugs, including antibiotics, anti-cancer drugs, and anti-inflammatory agents. BCPC is also used in the production of agrochemicals, such as insecticides, herbicides, and fungicides.

Scientific Research Applications

1. Complexation and Interaction Studies

Butyl 2-chloropyridine-4-carboxylate has been utilized in studies exploring the complexation of nucleotide bases. For example, a study demonstrated the complexation behavior of molecular tweezers with carboxylic acids, significantly different from simple carboxylic acids like butyric acid. This study highlights the unique interaction patterns and selectivity of nucleotide bases due to the microenvironment around the carboxylic acid group (Zimmerman, Wu, & Zeng, 1991).

2. Synthetic Applications

Butyl 2-chloropyridine-4-carboxylate also plays a role in synthetic chemistry. It has been used in the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, highlighting its importance in the preparation of specific carboxamide compounds. These compounds have potential applications in various fields, including material science and pharmaceuticals (Pan Qing-cai, 2011).

3. Catalytic Reactions

In another study, ethyl 2-methyl-2,3-butadienoate was used in a [4 + 2] annulation with N-tosylimines, showing the utility of butyl 2-chloropyridine-4-carboxylate derivatives in facilitating regioselective and diastereoselective catalytic reactions. These reactions have implications for the efficient synthesis of complex organic compounds (Zhu, Lan, & Kwon, 2003).

4. Material Science Applications

Butyl 2-chloropyridine-4-carboxylate derivatives have also found applications in material science. For instance, a study on the spectroscopic, thermal, and dielectric properties of n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate crystals revealed their stability and potential application in electronic materials (Vyas, Pansuriya, Naliapara, & Joshi, 2013).

5. Antimicrobial Activities

The antimicrobial activities of pyridine-2-carboxylic acid derivatives, closely related to butyl 2-chloropyridine-4-carboxylate, have been explored. These studies demonstrate the potential of such compounds in the development of new antimicrobial agents (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).

Mechanism of Action

Mode of Action

It’s worth noting that chloropyridine derivatives are often used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the target’s structure and function.

Biochemical Pathways

Given its potential use in suzuki-miyaura cross-coupling reactions , it might be involved in pathways related to the synthesis of complex organic compounds.

Pharmacokinetics

Factors such as the compound’s molecular weight (22868 g/mol) and its physical properties (e.g., boiling point, density) would likely influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Butyl 2-chloropyridine-4-carboxylate. For instance, the compound’s reactivity might be affected by factors such as temperature, pH, and the presence of other chemicals . Moreover, the compound’s safety information indicates that it should be stored in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures might affect its stability.

properties

IUPAC Name |

butyl 2-chloropyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-3-6-14-10(13)8-4-5-12-9(11)7-8/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVLQFVLVAWPAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642144 |

Source

|

| Record name | Butyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 2-chloropyridine-4-carboxylate | |

CAS RN |

898784-86-6 |

Source

|

| Record name | Butyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

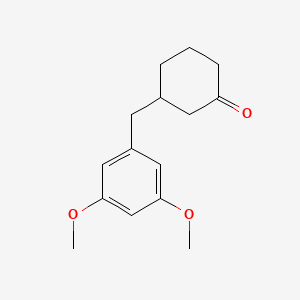

![2-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325438.png)